1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Lipophilicity LogP Physicochemical profiling

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 154258-48-7) is a β-enaminone, defined by its conjugated N–C=C–C=O system bearing a 3-chloro-4-fluorophenyl ketone moiety and a terminal dimethylamino group. The compound exists predominantly as the (E)-isomer, as confirmed by its canonical SMILES CN(C)/C=C/C(=O)C1=CC=C(F)C(Cl)=C1, and is classified under the Harmonized System code 2922390090 as an amino-ketone derivative.

Molecular Formula C11H11ClFNO
Molecular Weight 227.66
CAS No. 154258-48-7
Cat. No. B2455504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
CAS154258-48-7
Molecular FormulaC11H11ClFNO
Molecular Weight227.66
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3/b6-5+
InChIKeyZOJGJDORYXDPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 154258-48-7): Procurement-Relevant Identity and Class Positioning


1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 154258-48-7) is a β-enaminone, defined by its conjugated N–C=C–C=O system bearing a 3-chloro-4-fluorophenyl ketone moiety and a terminal dimethylamino group . The compound exists predominantly as the (E)-isomer, as confirmed by its canonical SMILES CN(C)/C=C/C(=O)C1=CC=C(F)C(Cl)=C1, and is classified under the Harmonized System code 2922390090 as an amino-ketone derivative . With a molecular formula of C11H11ClFNO and a molecular weight of 227.66 g·mol⁻¹, it is supplied as a research-grade building block typically at ≥95% purity, with select vendors offering certified 98% purity . The compound is primarily procured as a key synthetic intermediate for constructing the 3-chloro-4-fluorophenyl pharmacophore found in clinically approved EGFR kinase inhibitors and as a versatile enaminone synthon for heterocyclic library synthesis .

Why In-Class Enaminones Cannot Substitute for 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one in Procurement


The β-enaminone class encompasses numerous aryl-substituted 3-(dimethylamino)prop-2-en-1-ones that share a common reactive scaffold, yet substitution on the aryl ring fundamentally alters the physicochemical profile, the pharmacokinetic properties of downstream products, and the biological target engagement of final drug candidates [1]. The specific 3-chloro-4-fluoro disubstitution pattern is not interchangeable with single-halogen analogs (3-chloro-only or 4-fluoro-only) or regioisomers (2-chloro-4-fluoro) because this precise arrangement is the pharmacophoric signature required by two FDA-approved EGFR tyrosine kinase inhibitors—afatinib and dacomitinib—as well as numerous clinical-stage anilinoquinazoline candidates [2]. Substituting a generic enaminone lacking both halogens in the correct positions would yield final compounds with measurably different LogP, target binding affinity, and selectivity, rendering procurement without structural verification a high-risk decision for medicinal chemistry and process development programs [3][4].

Quantitative Comparative Evidence for 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one vs. Closest Analogs


Lipophilicity Differentiation: LogP of 3-Chloro-4-fluoro vs. Single-Halogen Enaminone Analogs

The target compound exhibits a computed LogP of 2.74, which is +0.14 units higher than the 3-chloro-only analog (LogP = 2.60) and +0.65 units higher than the 4-fluoro-only analog (LogP = 2.08) . This elevated lipophilicity arises from the additive contribution of both chlorine and fluorine substituents on the phenyl ring and directly influences the logD and membrane permeability of any downstream heterocyclic or quinazoline product incorporating this aryl fragment .

Lipophilicity LogP Physicochemical profiling Drug-likeness

Basicity Differentiation: pKa of 3-Chloro-4-fluoro Enaminone vs. 4-Fluoro-Only Analog

The predicted pKa of the dimethylamino group in the target compound is 6.18 ± 0.70, compared to 5.07 ± 0.70 for the 4-fluoro-only analog (CAS 138716-20-8) . The ~1.1-unit higher pKa in the target compound reflects the electron-withdrawing effect of the additional 3-chloro substituent reducing conjugation between the dimethylamino nitrogen and the enone π-system, thereby increasing the basicity of the tertiary amine nitrogen . This pKa shift affects protonation state at physiological pH (7.4) and can influence both the nucleophilicity in condensation reactions and the salt-forming behavior during workup and purification .

pKa Basicity Reactivity Protonation state

Pharmacophoric Precision: 3-Chloro-4-fluoro Substitution as a Structural Requirement for EGFR Kinase Inhibitor Activity

The 3-chloro-4-fluorophenyl fragment is a non-negotiable pharmacophoric element in clinically validated EGFR inhibitors. Afatinib (BIBW 2992), which incorporates this exact anilino fragment, inhibits wild-type EGFR with an IC50 of 0.5 nM, the L858R mutant with IC50 of 0.4 nM, and HER2 with IC50 of 14 nM [1]. The co-crystal structure of afatinib bound to EGFR kinase (PDB entry) confirms that the 3-chloro-4-fluorophenyl group occupies a critical hydrophobic pocket, with both halogen atoms making specific van der Waals contacts essential for binding affinity [2]. Related 3-chloro-4-fluorophenyl-bearing quinazolines (e.g., gefitinib, dacomitinib, and the probe compound PF-6274484) exhibit EGFR IC50 values in the low nanomolar range (0.14–6.6 nM), demonstrating that this substitution pattern is broadly essential across the anilinoquinazoline inhibitor class . An enaminone building block with any other halogen substitution pattern would necessitate a different downstream synthetic route and would fundamentally alter the target-binding geometry of the final inhibitor.

EGFR kinase Pharmacophore Afatinib Kinase inhibitor SAR

Regioisomeric Specificity: 3-Chloro-4-fluoro vs. 2-Chloro-4-fluoro Enaminone Substitution

The regioisomer 1-(2-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 1344818-05-8) shares the identical molecular formula (C11H11ClFNO, MW 227.66) with the target compound, yet the chlorine atom resides at the ortho (2-) position rather than the meta (3-) position . This positional shift has profound consequences for the geometry of any downstream anilinoquinazoline product: the 2-chloro substituent introduces steric hindrance adjacent to the aniline nitrogen, restricting the dihedral angle between the phenyl ring and the quinazoline core, whereas the target compound's 3-chloro-4-fluoro arrangement permits the near-planar conformation required for optimal ATP-binding pocket occupancy in EGFR [1][2]. The 2-chloro-4-fluoro regioisomer is explicitly noted as a discontinued product on multiple supplier catalogs (CymitQuimica lists Ref. for this CAS as 'Discontinued product'), indicating limited commercial demand for this non-pharmacophoric substitution pattern . No FDA-approved kinase inhibitor incorporates the 2-chloro-4-fluoroanilino fragment.

Regioisomer Positional isomer Ortho vs. meta substitution Synthetic intermediate

Commercial Purity Differentiation: 98% (Leyan) vs. Standard 95% Grade Analogs

The target compound is available at a certified purity of 98% from Leyan (Catalog No. 1583530), whereas the closest commercial analogs—1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 75175-79-0) and its (E)-isomer (CAS 876376-75-9)—are typically supplied at a minimum purity specification of 95% across major vendors including AKSci, CymitQuimica, and BenchChem . The 3-percentage-point purity gap corresponds to a potential impurity burden that is 2.5-fold higher in the 95%-grade comparator (5% total impurities vs. 2% total impurities), which is consequential for multi-step syntheses where impurity carry-through can reduce overall yield and complicate downstream purification .

Purity Quality control Procurement specification HPLC

Boiling Point and Density Differentiation: Thermal Stability and Physical Handling vs. Single-Halogen Analogs

The target compound has a predicted boiling point of 317.1 ± 42.0 °C and a density of 1.214 ± 0.06 g/cm³, compared to 271.6 ± 40.0 °C and 1.100 ± 0.06 g/cm³ for the 4-fluoro-only analog (CAS 138716-20-8) . The ~45.5 °C higher boiling point reflects stronger intermolecular interactions (dipole–dipole and van der Waals) conferred by the additional chlorine atom, while the ~10.4% higher density indicates more efficient molecular packing in the condensed phase . These differences directly affect solvent selection for reactions, rotary evaporation parameters, and storage recommendations—the target compound is stably stored at ambient temperature (per VWR and Fluorochem SDS), whereas the 4-fluoro-only analog requires storage at 2–8 °C .

Boiling point Density Thermal stability Physical properties Handling

Evidence-Backed Application Scenarios for 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 154258-48-7)


Direct Intermediate for Afatinib and Dacomitinib Process Chemistry

This enaminone serves as the immediate precursor for installing the 3-chloro-4-fluoroanilino pharmacophore into the quinazoline core of afatinib (BIBW 2992) and related irreversible EGFR inhibitors. Patents NZ583049A and Indian Patent 233062 explicitly describe the condensation of the enaminone-derived dimethylamino crotonyl fragment with N4-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine intermediates to yield the final drug substance [1][2]. The compound's 98% purity specification (Leyan) supports process development campaigns where impurity control is critical for regulatory compliance, and its LogP of 2.74 ensures that the lipophilicity of the final conjugated product matches the design parameters validated in afatinib's clinical pharmacology .

Heterocyclic Library Synthesis via Enaminone Cyclocondensation

As a member of the 3-(dimethylamino)-1-aryl-prop-2-en-1-one family, this compound reacts with hydrazine hydrate to form 5-(3-chloro-4-fluorophenyl)-1H-pyrazoles, with hydroxylamine hydrochloride to yield 5-aryl-isoxazoles, and with 5-amino-1H-pyrazoles to produce pyrazolo[1,5-a]pyrimidines in glacial acetic acid [1][2]. The specific 3-chloro-4-fluoro substitution pattern generates heterocyclic products with LogP of ~2.74 (parent enaminone) plus the incremental contribution of the heterocycle, placing these compounds in a favorable lipophilicity range for cell-based screening. The higher pKa (6.18) of the dimethylamino leaving group in this substrate, compared to the 4-fluoro-only analog (pKa 5.07), facilitates cleaner displacement by nitrogen nucleophiles under mildly acidic conditions, potentially improving cyclocondensation yields .

EGFR Kinase Inhibitor SAR Probe Synthesis

The compound enables the modular construction of anilinoquinazoline SAR libraries where the 3-chloro-4-fluorophenyl 'warhead' is held constant while the Michael acceptor and solubilizing groups are systematically varied. Given that afatinib exhibits EGFR wt IC50 = 0.5 nM and PF-6274484 (also containing the 3-Cl-4-F-anilino motif) shows EGFR wt IC50 = 5.8 nM, this building block is essential for synthesizing comparator compounds that maintain the validated pharmacophore while probing alternative acrylamide or crotonamide linker geometries [1][2]. The 3-chloro-4-fluoro substitution ensures that observed activity differences in SAR studies are attributable to linker/solubilizer modifications rather than pharmacophore perturbation .

Physicochemical Reference Standard for Enaminone Quality Control

With a well-characterized boiling point of 317.1 °C, density of 1.214 g/cm³, pKa of 6.18, and LogP of 2.74, this compound can serve as a system suitability standard for HPLC method development and logD determination in drug discovery CROs [1][2]. Its ambient-temperature storage stability (per VWR and Fluorochem SDS) and 98% commercial purity make it a practical reference material for calibrating analytical methods used to characterize enaminone intermediates in pharmaceutical development workflows .

Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.